3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3O4S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLWGGLWXFFETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)OCCCS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584326 | |
| Record name | 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118943-26-3 | |
| Record name | 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-(3-(chlorosulfonyl)propoxy)-1,4-xylene dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, also known by its CAS number 480439-40-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves several steps that ensure the production of this sulfonyl chloride derivative. The compound is typically synthesized from 4-methoxyphenol through a series of reactions involving chloromethylation and sulfonylation processes.
Key Steps in Synthesis:
- Chloromethylation : The initial chloromethylation is performed to introduce chloromethyl groups at the 2 and 5 positions of the phenolic ring.
- Sulfonylation : The introduction of the sulfonyl chloride group occurs through reaction with thionyl chloride (SOCl₂) in the presence of a suitable solvent.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a pharmacological agent.
The compound's mechanism of action is believed to involve interaction with specific biological targets, such as receptors or enzymes that play critical roles in cellular signaling pathways. Preliminary studies suggest that it may exhibit properties similar to other sulfonyl derivatives known for their therapeutic effects.
Case Studies and Research Findings
- CXCR4 Targeting : A study explored the synthesis and biological activity of related compounds targeting the CXCR4 receptor, which is implicated in various diseases including cancer and HIV infection. The sulfonyl chloride derivative was shown to enhance binding affinity to CXCR4, suggesting potential applications in targeted therapy .
- Anticonvulsant Activity : Research has indicated that similar sulfonamide structures exhibit anticonvulsant properties. Given that this compound shares structural features with known anticonvulsants, further exploration into its neuropharmacological effects could be warranted .
- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data indicate that while it exhibits biological activity, caution is advised due to potential cytotoxic effects observed at higher concentrations .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Brominated Analog: 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl Chloride
| Property | Brominated Analog (CAS 480439-40-5) | Target Chlorinated Compound (Inferred) |
|---|---|---|
| Molecular Formula | C₁₂H₁₅Br₂ClO₄S | C₁₂H₁₅Cl₃O₄S |
| Molecular Weight | 450.57 g/mol | ~355.68 g/mol (estimated) |
| Melting Point | 116–119°C | Likely lower (Cl vs. Br substitution) |
| Reactivity | Higher electrophilicity due to Br atoms | Moderate electrophilicity |
| Safety (GHS) | Corrosive (GHS05) | Expected similar hazards |
Key Insight : Bromine’s larger atomic size and polarizability enhance electrophilic reactivity compared to chlorine. This makes the brominated analog more reactive in nucleophilic substitution reactions .
b. Benzene Sulfonyl Chloride (C₆H₅SO₂Cl)
| Property | Benzene Sulfonyl Chloride | Target Compound |
|---|---|---|
| Molecular Formula | C₆H₅ClO₂S | C₁₂H₁₅Cl₃O₄S |
| Molecular Weight | 176.62 g/mol | ~355.68 g/mol |
| Boiling Point | 251°C | Not reported (likely higher complexity) |
| Applications | Sulfonation agent, drug synthesis | Specialized polymer/pharmaceutical synth |
Key Insight : The target compound’s extended aromatic system and multiple substituents increase steric hindrance and reduce volatility compared to simpler sulfonyl chlorides .
Bis(halomethyl) Ether Derivatives
a. Bis(Chloromethyl) Ether (C₂H₄Cl₂O)
| Property | Bis(Chloromethyl) Ether | Target Compound |
|---|---|---|
| Molecular Formula | C₂H₄Cl₂O | C₁₂H₁₅Cl₃O₄S |
| Toxicity | Carcinogenic (alkylating agent) | Likely less volatile but corrosive |
| Reactivity | High (alkylation reactions) | Moderate (steric hindrance) |
Key Insight : Bis(chloromethyl) ether is highly toxic due to its small size and ability to alkylate DNA. The target compound’s bulkier structure likely reduces systemic toxicity but retains reactivity at the sulfonyl chloride site .
Halogenated Aromatic Ketones
a. 1,3-Bis(4-bromophenyl)-2-propanone (C₁₅H₁₂Br₂O)
| Property | 1,3-Bis(4-bromophenyl)-2-propanone | Target Compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₂Br₂O | C₁₂H₁₅Cl₃O₄S |
| Functional Groups | Brominated aryl, ketone | Chlorinated aryl, sulfonyl chloride |
| Applications | Chemical reagent | Intermediate in specialty synthesis |
Key Insight : The ketone group in this compound enables carbonyl chemistry, whereas the sulfonyl chloride in the target compound facilitates sulfonamide or sulfonate ester formation .
Preparation Methods
Three-Step Synthesis from 4-Methoxyphenol
The most efficient route to 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride begins with 4-methoxyphenol (8) as the starting material. The synthesis proceeds through sulfonation, chlorination, and chloromethylation steps:
Step 1: Sulfonation with 1,3-Propanesultone
4-Methoxyphenol reacts with 1,3-propanesultone in a mixture of methanol and 1,4-dioxane under basic conditions (NaOH) to form 3-(4-methoxyphenoxy)propane-1-sulfonate (9). This step achieves near-quantitative conversion but requires strict temperature control (60–70°C) to prevent polymerization.
Step 2: Sulfonyl Chloride Formation
The sulfonate intermediate (9) is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF to yield 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (10). Excess SOCl₂ is removed via distillation, and the product is extracted with diethyl ether to minimize residual acidity.
Step 3: Chloromethylation
Chloromethylation of 10 is achieved using paraformaldehyde and hydrochloric acid in acetic acid. This Friedel-Crafts alkylation introduces chloromethyl groups at the 2- and 5-positions of the aromatic ring. The reaction mixture is heated to 55°C for 12 hours, followed by precipitation in ice-cold water to isolate the final product.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1,3-Propanesultone, NaOH | MeOH/1,4-dioxane, 70°C, 6 h | 95% |
| 2 | SOCl₂, DMF | Reflux, 3 h | 89% |
| 3 | Paraformaldehyde, HCl, CH₃CO₂H | 55°C, 12 h | 72% |
Alternative Route via Bromomethyl Intermediates
An alternative pathway employs 3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride (3a) as a precursor. Bromomethyl groups are introduced using bromine gas in acetic acid, but this method faces challenges with bromide-chloride exchange during subsequent steps. Finkelstein conditions (NaI in acetone) partially restore bromide groups, though the final product often contains mixed halides, necessitating rigorous HPLC purification.
Critical Process Optimization
Solvent and Concentration Effects
The sulfonation step (Step 1) is highly sensitive to solvent volume. A 20% increase in solvent reduces yields by 30% due to decreased collision frequency between reactants. Conversely, concentrated suspensions during SOCl₂ activation (Step 2) prevent side reactions such as sulfonate ester formation.
Chloromethylation Efficiency
Chloromethylation (Step 3) requires precise stoichiometry of paraformaldehyde and HCl. Excess HCl accelerates hydrolysis of the chloromethyl groups, while insufficient acid leads to incomplete substitution. Kinetic studies reveal an optimal HCl:paraformaldehyde molar ratio of 4:1.
Purification Challenges
The final product exhibits limited solubility in common organic solvents (e.g., acetonitrile, dichloromethane), complicating crystallization. Reverse-phase HPLC with a C8 column and 0.1% acetic acid mobile phase resolves this issue, achieving >98% purity.
Structural and Analytical Characterization
Spectroscopic Data
Thermal Stability
The compound decomposes above 200°C, with a melting point of 116–119°C. Differential scanning calorimetry (DSC) shows an exothermic peak at 185°C, corresponding to sulfonyl chloride degradation.
Comparative Analysis of Synthetic Routes
| Parameter | Three-Step Route | Bromomethyl Route |
|---|---|---|
| Starting Material | 4-Methoxyphenol | Brominated analog |
| Total Steps | 3 | 5 |
| Overall Yield | 59% | 28% |
| Purity | >98% | 90–95% |
| Scalability | High | Moderate |
The three-step route outperforms the bromomethyl pathway in yield and scalability, though the latter remains useful for accessing isotopic analogs via halide exchange .
Q & A
Q. What are the recommended synthetic routes for 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, and how can intermediates be characterized?
The synthesis typically involves multi-step functionalization of a phenolic core. A plausible route includes:
- Step 1 : Introduction of chloromethyl groups via nucleophilic substitution on a methoxy-substituted phenol precursor, using chloromethylating agents like paraformaldehyde/HCl .
- Step 2 : Ether linkage formation between the phenolic intermediate and propane sulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Step 3 : Final sulfonylation using thionyl chloride (SOCl₂) to convert sulfonic acid intermediates to sulfonyl chloride .
Characterization : Use H/C NMR to confirm chloromethyl (-CH₂Cl) and sulfonyl chloride (-SO₂Cl) groups. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies S=O stretching (~1350 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (known hazards of sulfonyl chlorides and chlorinated compounds) .
- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks, as sulfonyl chlorides may release HCl gas upon hydrolysis .
- Spill Management : Neutralize small spills with sodium bicarbonate; large spills require evacuation and specialized hazardous waste teams .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for this compound, particularly in distinguishing chloromethyl and methoxy groups in crowded aromatic regions?
- 2D NMR Techniques : Employ HSQC/HMBC to correlate overlapping proton signals with distinct carbon environments. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while chloromethyl (-CH₂Cl) protons appear downfield (~4.5–5.0 ppm) due to electron-withdrawing effects .
- Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., phenolic -OH, if present) versus non-exchangeable CH₂Cl groups .
Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Monitor degradation via HPLC under controlled conditions (e.g., 25–80°C, pH 2–12). Sulfonyl chlorides are prone to hydrolysis in aqueous media, forming sulfonic acids; track disappearance of the parent compound peak over time .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts (e.g., HCl gas) using coupled TGA-MS .
Q. How can computational modeling predict reactivity in cross-coupling or polymerization reactions involving this compound?
- DFT Calculations : Optimize the molecule’s geometry to identify electrophilic sites (e.g., sulfonyl chloride and chloromethyl groups). Calculate Fukui indices to predict nucleophilic/electrophilic attack preferences .
- Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate reaction barriers in polar aprotic solvents (e.g., DCM, THF), which are commonly used for sulfonylation reactions .
Q. What methodologies are suitable for evaluating ecological toxicity, given the lack of data in existing literature?
- Microtox Assay : Test acute toxicity using Vibrio fischeri bioluminescence inhibition. Compare EC₅₀ values with structurally similar chlorinated compounds (e.g., benzyl chloride derivatives) .
- Soil/Water Degradation Studies : Use LC-MS/MS to track persistence and transformation products (e.g., sulfonic acids) in simulated environmental matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for sulfonyl chloride intermediates?
- Variable Sensitivity : Sulfonyl chlorides are moisture-sensitive; yield variations may stem from inadequate anhydrous conditions. Replicate reactions under strict nitrogen atmospheres and dried solvents .
- Byproduct Identification : Use GC-MS or Cl NMR to detect side products (e.g., sulfonic anhydrides) that may form due to incomplete chlorination .
Q. Why do some studies report conflicting stability profiles for chloromethyl-substituted aromatic systems?
- Steric vs. Electronic Effects : Bulky substituents (e.g., methoxy groups) may stabilize the aromatic ring but increase steric hindrance, slowing hydrolysis. Compare kinetic data under identical conditions (solvent, temperature) .
- Isomerization Pathways : Investigate potential rearrangement of chloromethyl groups during storage using time-resolved NMR .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
